

# SHR1653: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action, and preclinical data, with detailed experimental protocols and visual representations of key pathways and workflows.

## Introduction

SHR1653 is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein coupled receptor involved in various physiological processes, including male sexual response. [1] The development of SHR1653 was driven by the need for a potent and selective OTR antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic potential in conditions like premature ejaculation (PE).[1][2] This compound emerged from a lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][3] SHR1653 has demonstrated high potency, excellent selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and robust in vivo efficacy in preclinical models.[1]

# **Discovery and Lead Optimization**

The discovery of **SHR1653** began with the goal of improving upon existing OTR antagonists by enhancing pharmacokinetic properties and ensuring low potential for off-target effects.[3] The initial strategy involved modifying the linkage between phenyl and triazole groups of a lead



compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the synthesis of various compounds, with piperidine and pyrrolidine derivatives showing high OTR potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded **SHR1653**, a compound with both high potency and selectivity.[1][3]

# Synthesis of SHR1653

The chemical synthesis of **SHR1653** is a multi-step process.[1] The key steps are outlined in the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization reaction between commercially available cyanide (compound 25) and chiral epoxy (compound 26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate (compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve methylation to yield the final product, **SHR1653**.[1]





Click to download full resolution via product page

Synthetic Pathway of **SHR1653** 

## **Mechanism of Action**



SHR1653 functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By blocking the binding of oxytocin to the OTR, SHR1653 inhibits this downstream signaling cascade, preventing the rise in intracellular calcium and subsequent physiological responses. [4]



Click to download full resolution via product page

SHR1653 Mechanism of Action at the OTR

## **Preclinical Data**

**SHR1653** demonstrates high potency as an OTR antagonist with an IC50 of 15 nM for the human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

| Target | IC50 (nM) | Selectivity vs. OTR |
|--------|-----------|---------------------|
| hOTR   | 15[5]     | -                   |
| V1AR   | >10000    | >667-fold           |
| V1BR   | >10000    | >667-fold           |
| V2R    | >10000    | >667-fold           |



Pharmacokinetic studies of **SHR1653** were conducted across multiple species, revealing low clearance and a favorable profile for oral administration.[1]

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |
|---------|--------------|--------------|---------------|----------|
| Rat     | 30 (p.o.)    | 1379         | 7410          | 2.1      |
| Dog     | 2 (p.o.)     | 114          | 593           | 2.8      |
| Dog     | 20 (p.o.)    | 1230         | 6820          | 3.1      |

Data extracted from Li et al., 2019.[1]

A key feature of **SHR1653** is its improved ability to cross the blood-brain barrier compared to other OTR antagonists.[1]

| Compound | Кри,и |
|----------|-------|
| SHR1653  | 0.188 |
| IX-01    | 0.064 |

Kpu,u represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[1]

The in vivo efficacy of **SHR1653** was evaluated in a rat uterine contraction model, a standard assay for OTR antagonists.[1] **SHR1653** demonstrated a dose-dependent inhibition of uterine contractions.[1]

| Dose (mg/kg, p.o.) | Inhibition of Uterine Contraction (%) |
|--------------------|---------------------------------------|
| 10                 | ~20                                   |
| 30                 | ~50                                   |
| 100                | ~80                                   |

Approximate values based on graphical data from Li et al., 2019.[1]



In a 7-day acute toxicity study in rats, **SHR1653** was well-tolerated at doses up to 900 mg/kg. [1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

## **Experimental Protocols**

- Objective: To determine the binding affinity of SHR1653 to the human oxytocin receptor.
- Methodology:
  - Membranes from CHO-K1 cells stably expressing the human OTR were used.
  - Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and varying concentrations of SHR1653.
  - The reaction was incubated at 25°C for 60 minutes.
  - Bound and free radioligand were separated by filtration.
  - Radioactivity was quantified using a liquid scintillation counter.
  - IC50 values were calculated by non-linear regression analysis.
- Objective: To assess the in vivo efficacy of SHR1653 in inhibiting oxytocin-induced uterine contractions.
- Methodology:
  - Female Sprague-Dawley rats were anesthetized.
  - A catheter was inserted into the uterine horn to measure intrauterine pressure.
  - A baseline of uterine contractions was established by intravenous infusion of oxytocin.
  - SHR1653 was administered orally at various doses.
  - The inhibition of uterine contraction amplitude was measured over time.
  - The percentage of inhibition was calculated relative to the baseline contractions.





Click to download full resolution via product page

#### Rat Uterine Contraction Model Workflow

- Objective: To determine the extent of **SHR1653** penetration into the central nervous system.
- Methodology:
  - SHR1653 was administered to rats.



- At a specified time point, blood and brain tissue samples were collected.
- Plasma was separated from the blood.
- Brain tissue was homogenized.
- The concentrations of SHR1653 in plasma and brain homogenate were determined by LC-MS/MS.
- The unbound fraction in plasma (fu\_plasma) and brain tissue (fu\_brain) was determined by equilibrium dialysis.
- The unbound brain-to-plasma concentration ratio (Kpu,u) was calculated.

## Conclusion

**SHR1653** is a highly potent and selective oxytocin receptor antagonist with a favorable preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust in vivo efficacy and good safety profile in preclinical models support its further development as a potential therapeutic agent.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood—Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]



- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SHR1653: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193598#discovery-and-synthesis-of-shr1653]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com